1,3-Diphenyl-3-(4-bromoanilino)-1-propanone
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Overview
Description
1,3-Diphenyl-3-(4-bromoanilino)-1-propanone is an organic compound that belongs to the class of β-aminoketones This compound is characterized by the presence of two phenyl groups, a bromoaniline group, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-3-(4-bromoanilino)-1-propanone typically involves a multi-step process. One common method is the Mannich reaction, which is a three-component condensation reaction involving a ketone, an aromatic aldehyde, and an aromatic amine. The reaction is usually carried out under mild conditions using an eco-friendly solvent at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of a recyclable magnetic core–shell nanoparticle catalyst, such as Fe3O4@saponin/Cd. This catalyst facilitates the synthesis of β-aminoketone derivatives and can be easily recovered and reused without any reduction in activity .
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-3-(4-bromoanilino)-1-propanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.
Substitution: The bromo group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new compounds with different functional groups replacing the bromo group.
Scientific Research Applications
1,3-Diphenyl-3-(4-bromoanilino)-1-propanone has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-3-(4-bromoanilino)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1,3-Diphenyl-3-(4-bromoanilino)-1-propanone can be compared with other similar compounds, such as:
1,3-Diphenyl-3-(4-chloroanilino)-1-propanone: Similar structure but with a chloro group instead of a bromo group.
1,3-Diphenyl-3-(4-fluoroanilino)-1-propanone: Similar structure but with a fluoro group instead of a bromo group.
1,3-Diphenyl-3-(4-methoxyanilino)-1-propanone: Similar structure but with a methoxy group instead of a bromo group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-(4-bromoanilino)-1,3-diphenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO/c22-18-11-13-19(14-12-18)23-20(16-7-3-1-4-8-16)15-21(24)17-9-5-2-6-10-17/h1-14,20,23H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCUFVPBXFRRPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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